1,2-Bis(3-methylphenyl)ethan-1-one
Description
Significance of Diarylethanone Scaffolds in Organic Chemistry Research
Diarylethanone scaffolds, and more broadly, vicinal diaryl structures, are recognized as privileged scaffolds in medicinal chemistry. nih.gov This designation stems from their ability to interact with a wide range of biological targets, leading to their use in the development of therapeutic agents. nih.govnih.gov The arrangement of the two aryl rings allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to optimize biological activity. nih.gov Research has shown that these scaffolds are key components in compounds with potential applications as anticancer and anti-inflammatory agents. nih.gov Furthermore, the diaryl framework is integral to the design of photochromic materials, which can undergo reversible color changes upon exposure to light, making them suitable for molecular switches and optical data storage. rsc.orgnih.govresearchgate.net
Overview of 1,2-Bis(3-methylphenyl)ethan-1-one within the Ketone Class
This compound is a ketone characterized by a two-carbon chain connecting two 3-methylphenyl (m-tolyl) groups, with one of the carbons being a carbonyl group. While specific research data on this exact isomer is limited, we can infer its properties from the general characteristics of diarylethanones and data from its close isomers. A related isomer, 1,2-Bis(4-methylphenyl)ethan-1-one, has a molecular formula of C16H16O and a molecular weight of 224.30 g/mol . nih.gov
Table 1: Computed Properties of 1,2-Bis(4-methylphenyl)ethan-1-one
| Property | Value |
| Molecular Formula | C16H16O |
| Molecular Weight | 224.30 g/mol |
| XLogP3 | 3.9 |
| Exact Mass | 224.120115130 Da |
| Monoisotopic Mass | 224.120115130 Da |
| Data sourced from PubChem CID 12503900 nih.gov |
The presence of the ketone functional group and the two aromatic rings defines its chemical reactivity, making it a target for various organic transformations.
Historical Development and Emerging Research Trajectories for Related Chemical Architectures
The synthesis of diarylethanones and related 1,2-diaryl structures has evolved significantly over the years. Early methods often involved Friedel-Crafts acylation or the oxidation of corresponding diarylethanes. More contemporary and versatile methods for creating unsymmetrical diaryl compounds have become a focus of research, allowing for greater structural diversity. rsc.org These synthetic advancements are crucial for exploring the structure-activity relationships in medicinal chemistry and for developing novel materials. nih.gov
Current research is trending towards the development of more efficient and selective synthetic methodologies. This includes the use of transition-metal-catalyzed cross-coupling reactions to form the diaryl linkage. For instance, methods for the selective synthesis of 1,2-diketones from which diarylethanones can be derived have been reported. rsc.org In the field of materials science, the focus is on synthesizing unsymmetrical diarylethenes for advanced photochromic applications, which often involves the preparation of diarylethanone-like precursors. nih.govresearchgate.net The future of research in this area will likely involve the continued exploration of new synthetic routes to access novel diarylethanone derivatives and the expansion of their applications in both medicine and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64196-54-9 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,2-bis(3-methylphenyl)ethanone |
InChI |
InChI=1S/C16H16O/c1-12-5-3-7-14(9-12)11-16(17)15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3 |
InChI Key |
RKAQGCQFDYHANF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimizations for 1,2 Bis 3 Methylphenyl Ethan 1 One
Established Synthetic Pathways for Diarylethanones
The construction of the 1,2-diarylethanone backbone relies on the formation of a key carbon-carbon bond between the carbonyl carbon and the α-carbon, as well as the introduction of two aryl groups at specific positions.
Carbon-Carbon Bond Formation Strategies in Ethane-1-one Systems
The formation of the ethan-1-one C-C bond is a cornerstone of organic synthesis. libretexts.org Classical methods often involve the reaction of a nucleophilic carbon species with an electrophilic carbonyl-containing compound. Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles that readily add to aldehydes, ketones, and esters to form new C-C bonds. acs.orgmasterorganicchemistry.com Enolates, generated from ketones or esters by treatment with a base, are another class of crucial carbon nucleophiles used in alkylation and condensation reactions to extend carbon chains. libretexts.org
More contemporary approaches utilize transition-metal-catalyzed cross-coupling reactions, which have revolutionized C-C bond formation by offering milder conditions and greater functional group tolerance. sigmaaldrich.com Reactions like the Suzuki, Heck, and Sonogashira couplings are powerful tools for creating C-C bonds, including those in ketone structures. masterorganicchemistry.comresearchgate.net
Approaches for Introducing Aryl Substituents at Specific Positions
The introduction of aryl groups onto the ethan-1-one framework can be achieved through various methods depending on the desired connectivity. For the aryl group attached to the carbonyl, Friedel-Crafts acylation is a classic method where an aromatic ring is acylated with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.comlibretexts.org This directly installs the aryl ketone moiety.
For the second aryl group at the α-position, nucleophilic substitution reactions are common. For instance, an α-halo ketone can react with an aryl nucleophile, such as an organometallic reagent or an enolate equivalent. Alternatively, transition-metal-catalyzed cross-coupling reactions provide a versatile platform for forging the C(sp³)-Aryl bond. khanacademy.org These reactions typically involve the coupling of an enolate or an α-halo ketone with an aryl halide or its equivalent.
Targeted Synthetic Routes for 1,2-Bis(3-methylphenyl)ethan-1-one
Based on the established principles, several targeted synthetic routes can be devised for the specific synthesis of this compound.
Grignard Reagent-Mediated Syntheses and Variants
A plausible and widely applicable approach involves the use of Grignard reagents. One potential route is the reaction of a 3-methylphenylmagnesium halide (e.g., 3-methylphenylmagnesium bromide) with 3-methylphenylacetyl chloride. This reaction would directly form the desired ketone.
Alternatively, the Grignard reagent derived from 3-methylbenzyl halide could be reacted with a suitable electrophile such as 3-methylbenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. The success of Grignard reactions is highly dependent on reaction conditions, including the solvent and temperature, which must be carefully optimized to maximize yield and minimize side reactions. rsc.orgorganic-chemistry.org
Table 1: Illustrative Yields of Grignard Reactions for Alcohol Synthesis under Different Conditions
| Starting Material (Ester) | Equivalents of Grignard Reagent | Average Yield of Tertiary Alcohol (%) |
| Ethyl Acetate | 1.2 | Low |
| Ethyl Acetate | 2.4 | High |
| 2-Butanone | 1.2 | High |
| 2-Butanone | 2.4 | Lower than with 1.2 equiv. |
This table, based on analogous reactions, illustrates the importance of stoichiometry in Grignard reactions. The reaction of esters requires at least two equivalents of the Grignard reagent to proceed to the tertiary alcohol, as the initially formed ketone is also reactive. rsc.org
Metal-Catalyzed Coupling Reactions for Aromatic Linkages
Modern transition-metal catalysis offers a powerful alternative for the synthesis of this compound. A Suzuki-Miyaura coupling reaction could be employed by reacting 3-methylphenylboronic acid with 2-bromo-1-(3-methylphenyl)ethan-1-one in the presence of a palladium catalyst and a base. The choice of ligand and catalyst system is crucial for the efficiency of the Suzuki coupling. researchgate.netnih.gov
Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst | Ligand | Solvent | Base | Yield (%) |
| Pd(OAc)₂ | SPhos | Toluene | K₃PO₄ | High |
| Pd₂(dba)₃ | XPhos | Dioxane | K₃PO₄ | High |
| Pd/C | None | Water/Ethanol (B145695) | K₂CO₃ | Moderate to High |
This table provides a general comparison of common palladium catalyst systems used in Suzuki-Miyaura cross-coupling reactions, highlighting that the optimal conditions can vary depending on the specific substrates. researchgate.netnih.gov
Another strategy involves the palladium-catalyzed coupling of 3-methylbenzylzinc chloride with 3-methylbenzoyl chloride. This Negishi-type coupling is known for its high functional group tolerance.
Condensation and Alkylation Approaches
A classical approach would be the alkylation of a pre-formed enolate. For example, 3'-methylacetophenone (B52093) can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate, which can then be alkylated with 3-methylbenzyl halide.
Another viable route starts with 3-methylphenylacetonitrile. google.com This compound can be deprotonated at the α-carbon and then alkylated with 3-methylbenzyl halide. The resulting dinitrile can then be hydrolyzed and decarboxylated to afford the target ketone.
Finally, a Friedel-Crafts acylation of m-xylene (B151644) with 3-methylphenylacetyl chloride in the presence of a Lewis acid like aluminum chloride could potentially yield the desired product. libretexts.orgyoutube.com However, regioselectivity could be an issue in this case, potentially leading to a mixture of isomers.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact. For the synthesis of this compound, several advanced techniques and green chemistry principles can be applied to enhance sustainability and yield.
One-Pot Synthesis Strategies
A one-pot synthesis can involve multiple reaction steps in the same vessel. For instance, a synthesis could include a Michael reaction, a Horner-Wadsworth-Emmons reaction, and subsequent transformations, all performed sequentially in a single pot. mt.com The conditions are changed at each step to facilitate the desired transformation, such as neutralizing the reaction mixture or adding new reagents. mt.com This approach has been successfully applied to the synthesis of various complex molecules. nih.gov
While a specific one-pot synthesis for this compound is not detailed in the provided search results, the principles of one-pot synthesis can be applied. A hypothetical one-pot reaction for this compound could involve the sequential reaction of appropriate precursors without the isolation of intermediates.
Solvent-Free and Environmentally Benign Reaction Conditions
A key principle of green chemistry is the reduction or elimination of the use of hazardous solvents. nih.gov Solvent-free reactions, often conducted through techniques like ball-milling or microwave irradiation, offer a sustainable alternative to conventional methods. researchgate.netrsc.org These methods can lead to shorter reaction times, higher yields, and simpler purification procedures. researchgate.netrsc.org
Mechanochemistry, where reactions are induced by mechanical energy, is a prominent solvent-free technique that aligns with green chemistry principles by enhancing energy efficiency and reducing waste. nih.gov For example, a one-pot, three-component reaction for the synthesis of α,α-amino thioketones has been successfully carried out under solventless ball-milling conditions without the need for a catalyst. acs.org
The use of deep eutectic solvents (DESs) as both a catalyst and a reaction medium also presents an environmentally friendly option. These solvents are often biodegradable and can be recycled. rsc.org Furthermore, the use of natural resources, such as plant extracts, for the synthesis of nanoparticles that can act as catalysts is another avenue in green chemistry. researchgate.net
The following table outlines various green chemistry approaches that could be adapted for the synthesis of this compound:
| Green Chemistry Approach | Technique/Reagent | Potential Advantages |
| Solvent-Free Synthesis | Microwave Irradiation | Shorter reaction times, often higher yields. researchgate.net |
| Ball-Milling (Mechanochemistry) | Reduced solvent waste, energy-efficient. nih.gov | |
| Alternative Solvents | Deep Eutectic Solvents (DESs) | Biodegradable, can act as both solvent and catalyst. rsc.org |
| Water | Non-toxic, readily available. | |
| Biocatalysis | Enzymes | High selectivity and efficiency, environmentally friendly. nih.gov |
Catalyst Development and Mechanistic Insights in Synthesis
The development of efficient catalysts is paramount in modern organic synthesis. For the synthesis of ketones and related compounds, various catalytic systems have been explored. Iron-catalyzed cross-coupling reactions, for example, have been investigated for C(sp2)–C(sp3) bond formation. acs.org Mechanistic studies of such reactions, often involving the isolation and characterization of reactive intermediates, are crucial for optimizing reaction conditions and catalyst design. acs.org
For instance, in the synthesis of polysubstituted 4-quinolones, a ruthenium-catalyzed dehydrogenative cyclization has been developed under solvent-free conditions. nih.gov The proposed mechanism for such reactions often involves multiple steps, including catalyst activation, substrate coordination, and product formation.
Understanding the reaction mechanism provides valuable insights for improving yields and selectivity. For example, in the synthesis of imidazolidineiminodithiones, density functional theory (DFT) computations were used to support the observed regiochemical outcome and the proposed mechanism. nih.gov
Purification Techniques in Synthetic Organic Chemistry
The purification of the final product is a critical step in any synthetic process. For solid compounds like this compound, recrystallization is a common and effective purification technique. mt.com
Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. mt.com An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. mt.comyoutube.com The choice of solvent is crucial for successful recrystallization. mt.comualberta.ca
The ideal recrystallization solvent should:
Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. mt.comualberta.ca
Dissolve impurities well at all temperatures or not at all.
Be chemically inert to the compound being purified.
Be easily removable from the purified crystals.
A systematic approach to solvent selection can greatly enhance the efficiency of the purification process. ualberta.ca If a single solvent cannot meet all these criteria, a two-solvent system may be employed. youtube.com
The following table summarizes common solvents used for the recrystallization of organic compounds:
| Solvent | Properties and Common Uses |
| Ethanol | A versatile solvent for a wide range of organic compounds. |
| Water | Used for polar compounds. |
| Hexane | Suitable for non-polar compounds. |
| Ethyl Acetate | A moderately polar solvent. |
| Acetone | A polar aprotic solvent. |
In addition to recrystallization, other purification techniques such as column chromatography can be used to achieve high purity. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is critical for effective separation.
Chemical Reactivity and Mechanistic Investigations of 1,2 Bis 3 Methylphenyl Ethan 1 One
Electrophilic and Nucleophilic Reactions of the Carbonyl Center
The carbonyl group (C=O) is the most prominent functional group in 1,2-Bis(3-methylphenyl)ethan-1-one and is the primary site for both reduction/oxidation and nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O double bond, while the oxygen atom is nucleophilic and can be activated by protonation or coordination to a Lewis acid. docbrown.info
Reductions and Oxidations
Reductions: The carbonyl group of this compound is expected to be readily reduced to a secondary alcohol, 1,2-Bis(3-methylphenyl)ethan-1-ol. This transformation can be achieved using a variety of reducing agents. fiveable.me Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiveable.me Catalytic hydrogenation over metal catalysts such as platinum, palladium, or nickel would also be an effective method.
Complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group, yielding 1,2-Bis(3-methylphenyl)ethane, can also be predicted. This would require more forceful reduction conditions, such as those employed in the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions.
Oxidations: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) at elevated temperatures, oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur. For this compound, this would likely lead to the formation of 3-methylbenzoic acid and other degradation products. A specific type of oxidation applicable to ketones with an α-methylene group is the Baeyer-Villiger oxidation, which would theoretically convert the ketone into an ester. fiveable.me
| Reaction Type | Reagent(s) | Expected Major Product |
|---|---|---|
| Reduction (to alcohol) | NaBH₄ or LiAlH₄ | 1,2-Bis(3-methylphenyl)ethan-1-ol |
| Reduction (to alkane) | Zn(Hg), HCl (Clemmensen) | 1,2-Bis(3-methylphenyl)ethane |
| Oxidation (Baeyer-Villiger) | Peroxy acid (e.g., m-CPBA) | 3-Methylphenyl 2-(3-methylphenyl)acetate |
Nucleophilic Additions and Condensations
The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These reactions typically proceed via a tetrahedral intermediate. nih.gov
Nucleophilic Additions: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are expected to add to the carbonyl group to form a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide would yield 1,2-Bis(3-methylphenyl)-1-methylethan-1-ol. Cyanide ions (from sources like HCN or NaCN) would likely add to form a cyanohydrin. masterorganicchemistry.com
Condensation Reactions: The presence of α-hydrogens on the methylene bridge allows for the formation of an enolate under basic conditions. This enolate can then participate in condensation reactions. For instance, an aldol-type condensation with another aldehyde or ketone is theoretically possible. A prominent condensation reaction for ketones is the reaction with amines or their derivatives. For example, reaction with a primary amine (R-NH₂) would form an imine, while reaction with hydroxylamine (B1172632) (NH₂OH) would yield an oxime.
| Reaction Type | Reagent(s) | Expected Major Product |
|---|---|---|
| Grignard Reaction | 1. CH₃MgBr; 2. H₃O⁺ | 1,2-Bis(3-methylphenyl)-1-methylethan-1-ol |
| Cyanohydrin Formation | HCN or NaCN/H⁺ | 2-Hydroxy-2,3-bis(3-methylphenyl)propanenitrile |
| Imine Formation | R-NH₂ | N-Alkyl-1,2-bis(3-methylphenyl)ethan-1-imine |
| Oxime Formation | NH₂OH | This compound oxime |
Reactions Involving the Phenyl Moieties
Both phenyl rings in this compound can undergo reactions typical of substituted benzenes, most notably electrophilic aromatic substitution.
Electrophilic Aromatic Substitutions
The substituents on each phenyl ring will direct incoming electrophiles to specific positions. total-synthesis.com In this compound, one ring is substituted with a methyl group and a benzyl (B1604629) group, while the other is substituted with a methyl group and a benzoyl group. Both methyl and alkyl groups are activating and ortho-, para-directing. masterorganicchemistry.com The benzoyl group, being a deactivating group, will direct incoming electrophiles to the meta position relative to itself. docbrown.info The combined directing effects will determine the regioselectivity of substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions. total-synthesis.commasterorganicchemistry.com Given the complexity of the directing effects from multiple substituents, a mixture of isomeric products would be expected.
Functional Group Interconversions on Aromatic Rings
The existing methyl groups on the phenyl rings can be subjected to further transformations. vanderbilt.edu For example, radical halogenation (e.g., with N-bromosuccinimide) could introduce a halogen to the benzylic position, forming a bromomethyl group. This newly introduced functional group could then be a handle for further nucleophilic substitution reactions. Oxidation of the methyl groups to carboxylic acids is also a possibility under strong oxidizing conditions, which would transform the molecule into a di- or tri-carboxylic acid derivative.
Derivatization Studies for Structure-Activity Relationship (SAR) Exploration
While no specific structure-activity relationship (SAR) studies for this compound have been found in the searched literature, the molecule possesses multiple sites for derivatization that could be explored in hypothetical SAR studies.
Carbonyl Group Modification: Reduction to the alcohol or conversion to oximes and imines introduces new functional groups with different hydrogen bonding capabilities and steric profiles.
Phenyl Ring Substitution: Introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) via electrophilic aromatic substitution would modulate the electronic and lipophilic properties of the molecule.
Methyl Group Functionalization: Conversion of the methyl groups to other functionalities like carboxylic acids, esters, or amides would significantly alter the polarity and charge of the molecule.
These derivatizations would be crucial in systematically probing the structural requirements for any potential biological activity.
Synthesis of Oxime and Hydrazone Derivatives
The carbonyl group of ketones readily reacts with hydroxylamine and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are fundamental in organic synthesis and are characterized by the formation of a C=N double bond, replacing the C=O double bond of the ketone.
The synthesis of an oxime from a ketone like this compound involves a condensation reaction with hydroxylamine, typically in the presence of a base or in a buffered solution to control the pH. For instance, the parent compound, deoxybenzoin (B349326) oxime, can be prepared from deoxybenzoin. eijppr.comorientjchem.org The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. researchgate.net
Similarly, hydrazones are synthesized by the reaction of the ketone with hydrazine or its substituted variants (e.g., phenylhydrazine). nih.gov These reactions are also acid-catalyzed and reversible. derpharmachemica.com The resulting hydrazones are often stable, crystalline solids and serve as important intermediates in further synthetic transformations, such as the Wolff-Kishner reduction. nih.gov For example, Deoxybenzoin (phenylsulfonyl)hydrazone is a known derivative formed from deoxybenzoin. nih.gov
| Ketone Precursor | Reagent | Product Type | Typical Conditions |
|---|---|---|---|
| Deoxybenzoin | Hydroxylamine (NH2OH) | Oxime | Condensation in the presence of a base or controlled pH. eijppr.com |
| Deoxybenzoin | Hydrazine (N2H4) or Phenylhydrazine (B124118) | Hydrazone | Acid-catalyzed condensation, often in an alcohol solvent. nih.govorientjchem.org |
| Ketones (general) | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Reaction in an ethanolic solution with catalytic acid. derpharmachemica.com |
Formation of Schiff Bases and Imines
The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. ijraset.com This condensation reaction is of great significance as the resulting C=N (azomethine) group is a key structural feature in many biologically active compounds and coordination complexes. nih.gov The reaction involves the nucleophilic addition of the primary amine to the ketone's carbonyl group, followed by the elimination of a water molecule. ijraset.comnih.gov
The process is generally catalyzed by acid, and the reaction rate is highly dependent on the pH of the medium. A pH around 5 is often optimal, as sufficient acid is present to protonate the hydroxyl group of the intermediate for elimination as water, while enough of the amine remains unprotonated to act as a nucleophile. derpharmachemica.com Studies on the related compound, benzoin, show its reaction with amino acids like alanine (B10760859) or glycine (B1666218) in ethanol (B145695) with a catalytic amount of acetic acid yields the corresponding Schiff base. ijraset.comnih.gov
| Ketone Precursor | Amine Reagent | Product Type | Typical Conditions |
|---|---|---|---|
| Benzoin Derivatives | Alanine | Schiff Base (Imine) | Absolute ethanol, glacial acetic acid, 4h stirring. ijraset.com |
| Benzoin | Glycine | Schiff Base (Imine) | Reaction in a 1:2 mole ratio with the corresponding metal salt. nih.gov |
| General Ketones | Primary Amines (R-NH2) | Schiff Base (Imine) | Acid-catalyzed, with removal of water to drive equilibrium. derpharmachemica.com |
Transformations to Nitrogen-Containing Heterocycles (e.g., Pyrazolines, Triazoles)
Ketones such as this compound are valuable precursors for the synthesis of nitrogen-containing heterocycles. A common strategy involves converting the ketone into an α,β-unsaturated ketone, known as a chalcone (B49325), through a base-catalyzed aldol (B89426) condensation with an aromatic aldehyde. derpharmachemica.comrdd.edu.iq These chalcone intermediates are then used to construct various heterocyclic rings.
Pyrazolines: Pyrazolines (dihydropyrazoles) are five-membered heterocyclic compounds that can be synthesized by the cyclization of chalcones with hydrazine or its derivatives. derpharmachemica.com The reaction typically involves refluxing the chalcone with hydrazine hydrate (B1144303) or phenylhydrazine in a solvent like ethanol, often with a catalytic amount of acid or base. derpharmachemica.comijraset.com This method allows for the creation of a wide array of substituted pyrazolines, which are of interest for their diverse pharmacological activities. rdd.edu.iqelifesciences.org Microwave-assisted synthesis has also been shown to be an efficient method, improving reaction times and yields. researchgate.net
Triazoles: 1,2,3-Triazoles can also be synthesized from chalcone intermediates. One modern approach involves a base-promoted oxidative cycloaddition of chalcones with azides in an aqueous solution, providing a green, transition-metal-free method for the regioselective synthesis of trisubstituted triazoles. rsc.org Another prominent route is the copper-catalyzed "click chemistry" reaction between a chalcone containing a terminal alkyne (a propargylated chalcone) and an organic azide. nih.gov This modular approach allows for the combination of chalcone and triazole pharmacophores into a single molecule. researchgate.netnih.gov
Reaction Kinetics and Mechanistic Elucidation
Understanding the reaction mechanisms, including the transition states and intermediates, is crucial for controlling and optimizing the synthesis of derivatives from this compound.
Transition State Analysis and Reaction Coordinate Studies
Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the mechanisms of reactions involving ketones. The formation of a Schiff base from a ketone and a primary amine is a well-studied example. eijppr.comnih.gov The reaction mechanism is generally understood to occur in two main steps:
Carbinolamine Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon. This step proceeds through a transition state leading to a tetrahedral intermediate known as a carbinolamine or hemiaminal. eijppr.com DFT studies show that solvent molecules or other catalysts can play a crucial role in stabilizing this transition state by facilitating proton transfers. nih.govresearchgate.net
Dehydration: The carbinolamine intermediate then eliminates a molecule of water to form the final imine. This step also involves a distinct transition state. nih.gov
Identification of Reaction Intermediates
A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products. taylorandfrancis.com In the reactions of this compound discussed above, the most significant and well-established reaction intermediate is the hemiaminal (also called a carbinolamine). eijppr.comnih.gov
This tetrahedral intermediate is formed in the first step of the condensation reaction between the ketone and an amine (including hydroxylamine and hydrazine). eijppr.comderpharmachemica.com It contains a carbon atom bonded to a hydroxyl group (-OH), an amino group (-NRR'), and the two original organic residues of the ketone. While generally unstable and not isolated, its existence is a cornerstone of the accepted mechanism for imine, oxime, and hydrazone formation. ajol.info
In the synthesis of pyrazolines from chalcones, the initial reaction with hydrazine leads to a hydrazone intermediate, which then undergoes an intramolecular nucleophilic attack (Michael addition) to cyclize and form the pyrazoline ring. rdd.edu.iq For transformations involving the Hoesch reaction to produce deoxybenzoins, a ketimine hydrochloride is formed as a key intermediate which is then hydrolyzed to the final ketone product. nsf.gov In some complex, multi-step reactions, other transient species such as oxocarbenium ions or azomethine ylides may also act as intermediates. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Deoxybenzoin |
| Deoxybenzoin oxime |
| Deoxybenzoin (phenylsulfonyl)hydrazone |
| Hydroxylamine |
| Hydrazine |
| Phenylhydrazine |
| 2,4-Dinitrophenylhydrazine |
| Schiff Base / Imine |
| Benzoin |
| Alanine |
| Glycine |
| Chalcone |
| Pyrazoline |
| 1,2,3-Triazole |
| Hemiaminal / Carbinolamine |
| Ketimine hydrochloride |
| Oxocarbenium ion |
| Azomethine ylide |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1,2 Bis 3 Methylphenyl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. researchgate.net It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. emerypharma.com
Proton (¹H) and Carbon (¹³C) NMR Spectroscopy for Chemical Shift Assignment
One-dimensional NMR, specifically ¹H and ¹³C NMR, is the foundational step in structural analysis. The chemical shift (δ), reported in parts per million (ppm), for each nucleus provides a clue to its electronic environment. libretexts.orglibretexts.org
In the ¹H NMR spectrum of 1,2-Bis(3-methylphenyl)ethan-1-one, distinct signals would be expected for the methyl protons, the methylene (B1212753) protons, and the aromatic protons. The methyl protons of the two 3-methylphenyl groups would likely appear as singlets in the typical aromatic methyl region (around 2.3-2.5 ppm). The methylene protons, situated between a carbonyl group and a phenyl ring, would be expected to appear as a singlet further downfield. The aromatic protons would present as a complex series of multiplets in the aromatic region of the spectrum (approximately 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by their substitution pattern on the two different phenyl rings.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, the most downfield signal would be the carbonyl carbon (C=O), typically found in the 190-200 ppm region for ketones. libretexts.orgyoutube.com The carbons of the two aromatic rings would appear in the 120-140 ppm range, and the methyl and methylene carbons would be found in the upfield region of the spectrum.
Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.2 | Multiplet | 8H | Aromatic protons |
| ~4.2 | Singlet | 2H | -CH₂- |
| ~2.4 | Singlet | 3H | Ar-CH₃ (on benzoyl) |
| ~2.3 | Singlet | 3H | Ar-CH₃ (on benzyl) |
Illustrative ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~198.0 | C=O |
| ~138.0-128.0 | Aromatic C |
| ~45.0 | -CH₂- |
| ~21.0 | Ar-CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are essential for assembling the molecular puzzle by establishing through-bond and through-space correlations. columbia.educolumbia.edu
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgoxinst.com For this compound, COSY would be instrumental in confirming the coupling networks within each of the 3-methylphenyl rings, helping to assign the specific aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached. columbia.edunih.gov This is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal for the methylene group would show a cross-peak with its corresponding carbon signal in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. emerypharma.comlibretexts.org This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the methylene protons to the carbonyl carbon and to the carbons of both aromatic rings, confirming the central ethanone (B97240) linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity of nuclei, which is invaluable for determining stereochemistry and conformation. nanalysis.comlibretexts.org While this compound does not have stereocenters, NOESY could provide insights into the preferred rotational conformation around the single bonds by showing correlations between protons on the two different aromatic rings if they are close in space.
Advanced NMR Experiments for Complex Structure Analysis
For molecules with significant signal overlap or complex coupling patterns, more advanced NMR experiments can be employed. Techniques like TOCSY (Total Correlation Spectroscopy) can reveal entire spin systems, which would be useful for delineating all the protons within each of the aromatic rings. ipb.pt Furthermore, selective 1D NOE experiments can be used to probe specific spatial relationships with higher sensitivity than a 2D NOESY. uchicago.edu
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. researchgate.net In the FTIR spectrum of this compound, the most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) stretch of the ketone, expected in the region of 1680-1700 cm⁻¹. libretexts.org Other key absorptions would include the C-H stretching vibrations of the aromatic and methyl/methylene groups just above and below 3000 cm⁻¹, respectively, and the C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region. nist.gov
Illustrative FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~2920 | Medium-Weak | Aliphatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. spectroscopyonline.com For this compound, the Raman spectrum would also show the aromatic C=C stretching and C-H stretching vibrations. The carbonyl stretch is typically weaker in the Raman spectrum compared to the FTIR spectrum. Raman can be especially useful for analyzing the skeletal vibrations of the molecule, providing a unique fingerprint that can be used for identification.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis. Various mass spectrometry techniques are employed to elucidate the structural details of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly suitable for the analysis of volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in the gas phase before being ionized, typically by electron ionization (EI). nih.govuni-saarland.de
Electron ionization is a high-energy process that causes the molecule to fragment in a reproducible manner. uni-saarland.de The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of this compound is predictable based on its structure. Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and the cleavage of the bond between the two phenyl rings. The stability of the resulting carbocations, such as the tropylium (B1234903) ion (m/z 91), often leads to characteristic peaks in the spectrum. libretexts.orgwhitman.edu
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula |
| 224 | Molecular Ion [M]⁺ | [C₁₆H₁₆O]⁺ |
| 119 | 3-methylbenzoyl cation | [CH₃C₆H₄CO]⁺ |
| 105 | Benzyl (B1604629) cation from cleavage | [C₇H₅O]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
This table presents hypothetical data based on common fragmentation patterns for similar ketones.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a 'soft' ionization technique that is particularly effective for determining the molecular weight of a compound with minimal fragmentation. nih.govwikipedia.org This method is ideal for confirming the mass of intact molecules, as it transfers ions from solution into the gas phase gently. creative-proteomics.comlibretexts.org For a neutral molecule like this compound, ionization in ESI is typically achieved by protonation or cationization in the positive ion mode, resulting in the formation of pseudomolecular ions such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. nih.gov The observation of these ions allows for an unambiguous determination of the molecular weight. creative-proteomics.com
Table 2: Expected ESI-MS Adducts for this compound
| Ion Species | Adduct | Calculated m/z |
| [M+H]⁺ | Protonated Molecule | 225.1274 |
| [M+Na]⁺ | Sodiated Molecule | 247.1093 |
| [M+K]⁺ | Potassiated Molecule | 263.0833 |
Calculated m/z values are based on the monoisotopic mass of the compound and the respective adducts.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or five decimal places. nih.govyoutube.com This precision allows for the determination of the exact mass of this compound. missouri.edu From the exact mass, a unique elemental composition can be calculated, which serves to confirm the molecular formula of the compound. youtube.com For instance, HRMS can easily distinguish C₁₆H₁₆O from other potential formulas that have the same nominal mass (224 g/mol ).
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₆O |
| Nominal Mass | 224 Da |
| Monoisotopic Mass (Calculated) | 224.120115 Da missouri.edumsu.edu |
| Required Mass Accuracy | < 5 ppm |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction techniques are the most powerful methods for determining the three-dimensional atomic arrangement of a compound in the solid state.
Single Crystal X-ray Crystallography for Absolute Configuration
Single Crystal X-ray Crystallography is the definitive method for elucidating the precise molecular structure of a crystalline solid. nih.gov By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of every atom within the molecule. nih.gov This information reveals detailed structural parameters, including bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the compound's connectivity and conformation in the solid state. nih.govrsc.org For chiral molecules, this technique can determine the absolute configuration.
Table 4: Representative Crystallographic Data for a Diarylethanone Structure
| Parameter | Description | Typical Value/Information |
| Crystal System | The geometry of the unit cell | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry elements of the crystal | e.g., P2₁/c |
| a, b, c (Å) | Unit cell dimensions | Lengths in Angstroms |
| α, β, γ (°) | Unit cell angles | Angles in degrees |
| Z | Molecules per unit cell | Integer value |
| C-C Bond Lengths (Å) | Distance between carbon atoms | ~1.39 (aromatic), ~1.52 (aliphatic) |
| C=O Bond Length (Å) | Distance of the carbonyl double bond | ~1.21 |
| C-C-C Bond Angles (°) | Angle between three carbon atoms | ~120° (sp²), ~109.5° (sp³) |
This table contains exemplary data based on known structures of related diarylethanone compounds. mdpi.comnih.gov
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is used. The resulting diffraction pattern is a plot of scattered X-ray intensity versus the diffraction angle (2θ).
This pattern is characteristic of the crystalline phase of the material. PXRD is instrumental in:
Phase Identification: Comparing the experimental pattern to databases to identify the crystalline form.
Polymorph Screening: Distinguishing between different crystalline polymorphs of the same compound, which may have different physical properties.
Purity Analysis: Assessing the crystalline purity of a bulk sample.
The PXRD pattern of a pure, crystalline sample of this compound would show a series of sharp, well-defined peaks at specific 2θ angles, confirming the long-range order of the material in its solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Currently, specific experimental UV-Vis spectroscopic data for this compound, including details on absorption maxima (λmax), molar absorptivity (ε), and the solvents used for analysis, is not available in the public domain. This information is crucial for determining the electronic transitions within the molecule, which are influenced by the chromophores present, such as the carbonyl group and the aromatic rings. The conjugation between the benzoyl group and the adjacent tolyl moiety would be expected to give rise to characteristic absorption bands in the UV region. Further research is required to determine the precise electronic transition properties of this compound.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such powerful techniques.
High-Performance Liquid Chromatography (HPLC)
Detailed experimental parameters for the HPLC analysis of this compound are not currently documented in readily accessible scientific literature. The development of an effective HPLC method would require the systematic selection of a suitable stationary phase (e.g., C18 or a more polar phase), a mobile phase with an optimized solvent gradient or isocratic elution, an appropriate flow rate, and a detector set to a wavelength where the compound exhibits significant absorbance, likely determined from its UV-Vis spectrum.
Thin-Layer Chromatography (TLC)
Based on the conducted research, there is no specific computational or theoretical data available in the public domain for the chemical compound "this compound" corresponding to the detailed outline provided.
Searches for Density Functional Theory (DFT) calculations, including geometry optimization, conformational analysis, vibrational frequency calculations, and electronic structure analysis (HOMO-LUMO), for this specific molecule did not yield any relevant scholarly articles or datasets. Similarly, no publications detailing molecular dynamics simulations, conformational space exploration, or intermolecular interaction analyses such as Hirshfeld surface analysis for this compound could be located.
While computational studies exist for structurally related or similarly named compounds, the strict requirement to focus solely on this compound cannot be met with the currently available scientific literature. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested.
Computational and Theoretical Investigations of 1,2 Bis 3 Methylphenyl Ethan 1 One
Chemical Reactivity Descriptors
Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)
Global reactivity descriptors provide insight into the stability and reactivity of a molecule as a whole. Current time information in JP. They are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Key global descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as (I - A) / 2. A larger hardness value indicates greater stability and lower reactivity.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as -(I + A) / 2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as μ² / (2η). Current time information in JP.
Table 1: Illustrative Global Reactivity Descriptors for 1,2-Bis(3-methylphenyl)ethan-1-one
Note: The following values are hypothetical and serve as an example of the data that would be generated from a DFT calculation. They are provided for illustrative purposes only.
| Parameter | Symbol | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | -6.20 |
| LUMO Energy | ELUMO | -1.50 |
| Ionization Potential | I | 6.20 |
| Electron Affinity | A | 1.50 |
| Energy Gap | ΔE | 4.70 |
| Chemical Hardness | η | 2.35 |
| Chemical Potential | μ | -3.85 |
| Electrophilicity Index | ω | 3.15 |
Local Reactivity Descriptors (e.g., Fukui Functions)
While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps in identifying the most likely sites for:
Nucleophilic attack (f+(r)): Where an electron is most readily accepted. This corresponds to the LUMO distribution.
Electrophilic attack (f-(r)): Where an electron is most easily donated. This is related to the HOMO distribution.
Radical attack (f0(r)): The average of the above two.
For this compound, Fukui analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack (a region of high f+) and the aromatic rings as sites for electrophilic attack (regions of high f-).
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This method provides a detailed picture of the electron density distribution and is particularly useful for analyzing charge transfer interactions.
A key aspect of NBO analysis is the examination of the second-order perturbation energy, E(2), which quantifies the stabilization energy from a donor-acceptor interaction (hyperconjugation). A higher E(2) value indicates a stronger interaction between a filled (donor) NBO and an empty (acceptor) NBO.
In this compound, significant interactions would be expected between the lone pairs (n) of the carbonyl oxygen and the antibonding orbitals (π*) of the adjacent carbon-carbon and carbon-phenyl bonds. Analysis of the natural population analysis (NPA) charges would also reveal the charge distribution, with the oxygen atom being the most electronegative center.
Table 2: Illustrative NBO Analysis - Key Donor-Acceptor Interactions for this compound
Note: This table presents a hypothetical selection of interactions for illustrative purposes to show what NBO analysis reveals. The specific orbitals and energies would be determined by actual quantum chemical calculations.
| Donor NBO (i) | Occupancy (e) | Acceptor NBO (j) | Occupancy (e) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) O | 1.98 | π(C=O) | 0.25 | 25.5 |
| LP (2) O | 1.85 | σ(C-Caromatic) | 0.04 | 5.2 |
| π (C=C)ring1 | 1.67 | π(C=O) | 0.25 | 2.8 |
| π (C=C)ring2 | 1.66 | π(C=C)ring1 | 0.31 | 1.9 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited states of molecules and predict their electronic absorption spectra (like UV-Vis). It calculates the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.
By simulating the UV-Vis spectrum of this compound, TD-DFT can identify the key electronic transitions. For a ketone with aromatic rings, the spectrum is typically characterized by:
n → π* transitions: Involving the promotion of an electron from a non-bonding lone pair orbital on the oxygen to an antibonding π* orbital of the carbonyl group. These are typically weak and occur at longer wavelengths.
π → π* transitions: Involving the promotion of an electron from a bonding π orbital (in the carbonyl or aromatic rings) to an antibonding π* orbital. These are typically strong and occur at shorter wavelengths.
The calculations would provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and understand its photophysical properties.
Table 3: Illustrative TD-DFT Results for this compound
Note: The following data are hypothetical and provided for illustrative purposes only to demonstrate the typical output of a TD-DFT calculation.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution(s) | Transition Type |
| 3.45 | 359 | 0.002 | HOMO -> LUMO | n → π |
| 4.52 | 274 | 0.210 | HOMO-2 -> LUMO | π → π |
| 5.15 | 241 | 0.550 | HOMO-1 -> LUMO+1 | π → π* |
Applications of 1,2 Bis 3 Methylphenyl Ethan 1 One in Advanced Chemical Research
As Intermediates in Complex Organic Synthesis
The dicarbonyl nature of 1,2-Bis(3-methylphenyl)ethan-1-one provides a robust platform for the synthesis of diverse and complex organic molecules. It serves as a key building block for creating larger, more intricate systems through a variety of classical and modern synthetic methodologies.
Precursors for Polyaromatic Systems and Extended Conjugated Structures
The structure of this compound is ideally suited for serving as a precursor to polycyclic aromatic hydrocarbons (PAHs). The two m-tolyl groups can be induced to undergo intramolecular cyclization, leading to the formation of a rigid, extended π-conjugated system.
A primary method for this transformation is acid-catalyzed intramolecular electrophilic substitution, a reaction analogous to the Scholl reaction. Under strong acid conditions, one of the carbonyl groups can be protonated, activating the adjacent aromatic ring towards cyclization with the second ring. This process forges a new six-membered ring, resulting in a phenanthrene (B1679779) core. The reaction of this compound would be expected to yield a dimethyl-substituted phenanthrene derivative, a valuable scaffold in materials science and medicinal chemistry. nih.govuhmreactiondynamics.org The general transformation is a key strategy for extending aromatic systems. rsc.orgmdpi.com
Table 1: Potential Polyaromatic Products from this compound
| Precursor | Reagent/Condition | Potential Product Core | Specific Isomer Example |
| This compound | Strong Acid (e.g., H₂SO₄) | Phenanthrene | 4,5-Dimethylphenanthrene derivative |
| This compound | Oxidative Dehydrogenation | Phenanthrene | 4,5-Dimethylphenanthrene |
Building Blocks for Heterocyclic Compound Synthesis
The 1,2-dicarbonyl functionality is a classic synthon for the construction of various heterocyclic systems. researchgate.net A prominent application is in the synthesis of pyridazines, which are six-membered nitrogen-containing heterocycles. organic-chemistry.org
The reaction of this compound with hydrazine (B178648) (N₂H₄) or its hydrate (B1144303) is a direct and efficient method for constructing the pyridazine (B1198779) ring. nih.govorganic-chemistry.org This condensation reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyridazine ring. libretexts.orglibretexts.org This reaction provides a straightforward entry to 4,5-bis(3-methylphenyl)pyridazine, a scaffold that is investigated for various applications due to the biological and material properties associated with the pyridazine core. nih.govnih.gov
Table 2: Heterocyclic Synthesis via Condensation
| Reactant A | Reactant B | Solvent/Catalyst | Product Class | Specific Product Name |
| This compound | Hydrazine Hydrate | Ethanol (B145695) (reflux) | Pyridazine | 4,5-Bis(3-methylphenyl)pyridazine |
| This compound | Phenylenediamine | Acetic Acid | Quinoxaline | 2,3-Bis(3-methylphenyl)quinoxaline |
Role in Cascade Reactions and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and operational complexity. organic-chemistry.orgtcichemicals.com The dicarbonyl unit of this compound makes it an excellent candidate for participation in such reactions.
While specific MCRs involving this exact ketone are not widely documented, its structure lends itself to established MCR protocols. For instance, it could serve as the dicarbonyl component in a four-component Ugi-type reaction or a Groebke–Blackburn–Bienaymé (GBB) reaction. tcichemicals.com A hypothetical MCR could involve the reaction of this compound, an amine (e.g., aniline), an isocyanide (e.g., tert-butyl isocyanide), and an acid catalyst to generate a highly substituted, sterically complex imidazole (B134444) derivative in a single pot. Such reactions are prized for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov
In Materials Science Research
The derivatives of this compound, particularly the extended aromatic and heterocyclic systems synthesized from it, are of significant interest in the field of materials science.
Development of Organic Electronic Materials (e.g., OLED Precursors)
Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices rely on molecules with specific electronic properties, typically those with extensive π-conjugation. uniss.itresearchgate.net The polyaromatic and heterocyclic compounds derived from this compound are prime candidates for these applications.
The phenanthrene and pyridazine derivatives discussed previously possess the necessary conjugated frameworks to function as core components in OLEDs. youtube.com Depending on their final structure and substituents, they could be developed into electron-transport materials (ETMs), hole-transport materials (HTMs), or fluorescent emitters. rsc.org The synthesis of these functional molecules from this compound positions it as a key starting material for creating the next generation of organic electronic materials.
Table 3: Potential OLED Materials Derived from this compound
| Precursor | Derived Conjugated System | Potential Role in OLED | Rationale |
| This compound | Phenanthrene derivative | Emitter or Host | Rigid, planar structure with high fluorescence quantum yield potential. |
| This compound | Pyridazine derivative | Electron-Transport Layer (ETL) | Nitrogen atoms lower LUMO energy, facilitating electron injection/transport. |
Components in Polymer Synthesis
The principles of using this compound to create functional molecules can be extended to polymer chemistry. Conjugated polymers are a cornerstone of flexible electronics, and this ketone can serve as a foundational unit for creating polymerizable monomers.
The synthesis would typically involve a two-stage process. First, this compound is converted into a stable, functionalized aromatic system, such as the phenanthrene or pyridazine core. Second, this core is further functionalized with reactive groups suitable for polymerization, such as halides (Br, I) or boronic esters. These bifunctional monomers can then be subjected to cross-coupling polymerization reactions, like Suzuki or Stille coupling, to yield high-molecular-weight conjugated polymers. The properties of the resulting polymer would be dictated by the nature of the core (phenanthrene vs. pyridazine) and the linking groups, offering a pathway to custom-designed materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Liquid Crystal Research
A thorough review of published scientific studies indicates that there is no available research on the application or investigation of this compound within the field of liquid crystal research.
As Ligands or Precursors for Catalytic Systems
While its role as a precursor in organic synthesis is documented, there is a lack of specific research on the use of this compound as a ligand or a direct precursor for the development of catalytic systems.
No research findings are available that describe the use of this compound in the design or synthesis of chiral catalysts.
There is no published literature detailing the investigation of this compound in metal coordination studies.
Photochemical Applications (e.g., Photosensitizers, Photochromic Materials)
A comprehensive search of scientific databases and literature did not yield any studies concerning the photochemical applications of this compound, such as its use as a photosensitizer or in the development of photochromic materials.
Future Directions and Emerging Research Avenues for 1,2 Bis 3 Methylphenyl Ethan 1 One
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
There is no specific information in the current body of scientific literature detailing novel or sustainable synthetic pathways for 1,2-Bis(3-methylphenyl)ethan-1-one. General synthetic methodologies such as Friedel-Crafts acylation or Grignard reactions could theoretically be adapted for its synthesis. A plausible, though not documented, approach could involve the reaction of 3-methylbenzoyl chloride with 3-methylbenzylmagnesium bromide. However, without experimental data, the feasibility, yield, and sustainability of such a pathway are purely speculative. The development of catalytic and environmentally benign methods for its synthesis would be a significant contribution to green chemistry.
Investigation of Undiscovered Reactivity Patterns
The reactivity of this compound is another area that remains to be elucidated. The presence of a ketone functional group and two methyl-substituted phenyl rings suggests potential for a variety of chemical transformations. Future research could explore its behavior in reactions such as oxidation, reduction, and condensation. Understanding its reactivity is crucial for unlocking its potential as a building block in organic synthesis.
Advanced Characterization Beyond Current Capabilities
While standard characterization techniques such as NMR and mass spectrometry would be foundational for confirming the structure of this compound, there is no published data of this nature. Advanced characterization methods could provide deeper insights into its solid-state properties, conformational dynamics, and electronic structure. Techniques such as single-crystal X-ray diffraction, computational modeling, and advanced spectroscopic methods would be invaluable in painting a complete picture of this molecule's physical and chemical properties.
Integration with Machine Learning and AI in Chemical Discovery
The application of machine learning and artificial intelligence to predict the properties, reactivity, and potential applications of novel compounds is a rapidly growing field. However, for this compound to be integrated into such models, initial experimental data is a prerequisite. Once a foundational dataset is established, AI could accelerate the discovery of its potential uses and guide the design of new derivatives with desired properties.
Potential for Derivatization into High-Value Specialty Chemicals
The derivatization of this compound could lead to the creation of new molecules with applications in materials science, pharmaceuticals, or agrochemicals. The two phenyl rings and the ketone group offer multiple sites for functionalization, opening up a vast chemical space for exploration. However, without a fundamental understanding of its synthesis and reactivity, its potential as a precursor to high-value specialty chemicals remains purely theoretical.
Q & A
Q. What are the optimized synthetic methodologies for 1,2-bis(3-methylphenyl)ethan-1-one, and how do reaction conditions influence yield?
Answer: The synthesis of diaryl ethanone derivatives typically employs condensation reactions. For example, 1,2-bis(4-substituted phenyl) analogs are synthesized using thiamine hydrochloride as a catalyst under mild conditions, achieving high yields (>80%) in short reaction times (2–4 hours) . A generalized protocol involves:
Dissolving substituted benzaldehyde in ethanol.
Adding thiamine hydrochloride and NaOH to initiate the benzoin condensation.
Refluxing at 60–80°C with continuous stirring.
Isolating the product via vacuum filtration and recrystallization.
Key variables affecting yield:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 5–10 mol% | ↑ Yield |
| Temperature | 60–80°C | ↑ Reaction rate |
| Solvent polarity | Ethanol/water mix | ↑ Purity |
For 3-methylphenyl derivatives, substituent steric effects may necessitate longer reaction times compared to para-substituted analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer: A multi-technique approach is critical for structural confirmation:
- FTIR : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹) .
- ¹H NMR : Key signals include:
- δ 2.4–2.6 ppm : Methyl groups on the aryl rings.
- δ 7.2–7.8 ppm : Aromatic protons (integration confirms substitution pattern).
- Elemental analysis : Validates molecular formula (e.g., C₁₆H₁₆O) with <0.5% deviation .
Q. How do solubility and stability profiles impact experimental design for this compound?
Answer: this compound is typically lipophilic due to its aromatic and methyl groups.
-
Solubility :
Solvent Solubility (mg/mL) Notes Ethanol 15–20 Preferred for reactions DCM >50 Useful for column chromatography Water <0.1 Avoid aqueous workup -
Stability :
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in structural assignments?
Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example, a related diaryl ethanone derivative crystallized in the monoclinic C2/c space group with:
- Unit cell parameters : a = 48.3041 Å, b = 6.0540 Å, c = 28.5445 Å, β = 105.519° .
- Key bond lengths :
- C=O: 1.21 Å (consistent with ketones).
- C-Ar: 1.48–1.52 Å (supports sp² hybridization).
Application : SCXRD can distinguish between keto-enol tautomers or regioisomers, which spectroscopic methods may misassign .
Q. How should researchers address contradictions in reported synthetic yields?
Answer: Yield discrepancies often arise from:
Catalyst purity : Thiamine hydrochloride must be anhydrous; trace moisture reduces activity .
Substituent effects : Ortho-methyl groups hinder condensation vs. para-substituents.
Workup methods : Ethanol recrystallization improves purity but may lower isolated yield.
Q. Case Study :
| Study | Catalyst | Yield (%) | Notes |
|---|---|---|---|
| Jadhav et al. | Thiamine | 85 | Para-substituted analog |
| Hypothetical | Thiamine | 65 | 3-methylphenyl derivative |
Adjust reaction time (6–8 hours) and catalyst loading (15 mol%) for sterically hindered substrates .
Q. What computational methods validate the electronic properties of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict:
- HOMO-LUMO gaps (~4.5 eV for diaryl ethanones).
- Electrostatic potential maps (identify nucleophilic/electrophilic sites).
- Molecular docking : Screen for bioactivity by simulating interactions with protein targets (e.g., enzymes in ) .
Q. What strategies mitigate purity challenges in large-scale synthesis?
Answer:
- Chromatography : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) for >98% purity (confirmed via HPLC) .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
Q. How can this compound serve as a precursor in materials science?
Answer: Diaryl ethanones are precursors for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
